REACTION_SMILES
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[B:20]([Br:21])([Br:22])[Br:23].[CH2:24]([Cl:25])[Cl:26].[CH3:1][O:2][c:3]1[cH:4][c:5]2[cH:6][cH:7][c:8]([C:13]3([CH3:19])[NH:14][C:15](=[O:18])[O:16][CH2:17]3)[cH:9][c:10]2[cH:11][cH:12]1>>[OH:2][c:3]1[cH:4][c:5]2[cH:6][cH:7][c:8]([C:13]3([CH3:19])[NH:14][C:15](=[O:18])[O:16][CH2:17]3)[cH:9][c:10]2[cH:11][cH:12]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrB(Br)Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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COc1ccc2cc(C3(C)COC(=O)N3)ccc2c1
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Name
|
|
Type
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product
|
Smiles
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CC1(c2ccc3cc(O)ccc3c2)COC(=O)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[B:20]([Br:21])([Br:22])[Br:23].[CH2:24]([Cl:25])[Cl:26].[CH3:1][O:2][c:3]1[cH:4][c:5]2[cH:6][cH:7][c:8]([C:13]3([CH3:19])[NH:14][C:15](=[O:18])[O:16][CH2:17]3)[cH:9][c:10]2[cH:11][cH:12]1>>[OH:2][c:3]1[cH:4][c:5]2[cH:6][cH:7][c:8]([C:13]3([CH3:19])[NH:14][C:15](=[O:18])[O:16][CH2:17]3)[cH:9][c:10]2[cH:11][cH:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
BrB(Br)Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2cc(C3(C)COC(=O)N3)ccc2c1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(c2ccc3cc(O)ccc3c2)COC(=O)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |